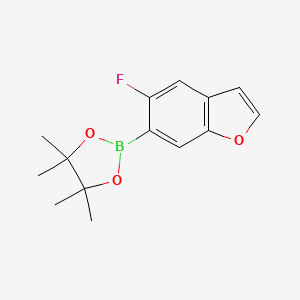![molecular formula C27H23ClN4O B2692082 7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477230-17-4](/img/structure/B2692082.png)
7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system of the pyrrolopyrimidine core. The presence of various phenyl groups could lead to interesting electronic and steric effects .Chemical Reactions Analysis
As a pyrrolopyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the phenyl rings could undergo electrophilic aromatic substitution, and the pyrimidine ring could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it’s likely to have a high melting point due to the presence of aromatic rings .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrrolo[2,3-d]pyrimidin derivatives are synthesized through various chemical reactions, including acylation, nucleophilic substitution, and cyclization, to create compounds with specific structural features aimed at enhancing their biological activity. The synthesis of these compounds often involves optimizing reaction conditions to improve yields and confirm the structures through spectral and microanalytical data, highlighting the importance of these molecules in drug development and chemical research S. Asaftei et al., 2009; Wenhui Gan et al., 2021.
Biological Activity
Research on pyrrolo[2,3-d]pyrimidin derivatives often focuses on their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These compounds are evaluated for their potential as therapeutic agents against various diseases. For example, certain pyrrolo[2,3-d]pyrimidin derivatives have shown moderate anticancer activity, indicating their potential in anticancer drug development Lu Jiu-fu et al., 2015.
Antagonistic Properties
Some derivatives exhibit potent antagonist activity against specific receptors, such as serotonin 5-HT6 receptors, indicating their potential use in treating neurological disorders. The study of structure-activity relationships in these compounds helps in the design of more effective drugs with higher selectivity and potency A. Ivachtchenko et al., 2013.
Crystal Structure Analysis
The crystal structure analysis of pyrrolo[2,3-d]pyrimidin derivatives provides insights into their molecular conformation, which is crucial for understanding their biological activity and interaction with biological targets. Such studies are fundamental in the drug design process, allowing researchers to refine molecular structures for improved efficacy S. Murugavel et al., 2014.
Direcciones Futuras
Propiedades
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O/c1-3-33-22-13-10-20(11-14-22)31-26-25-23(19-7-5-4-6-8-19)16-32(27(25)30-17-29-26)21-12-9-18(2)24(28)15-21/h4-17H,3H2,1-2H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYIMPZWPABYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine](/img/structure/B2692001.png)

![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2692006.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2692007.png)
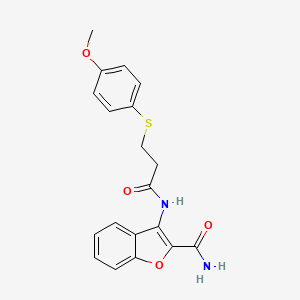

![3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2692013.png)

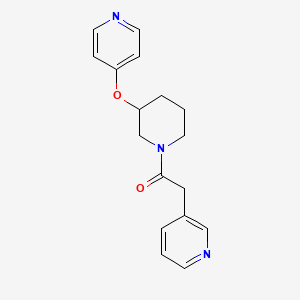
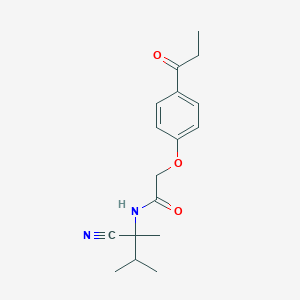
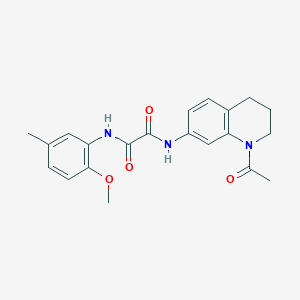
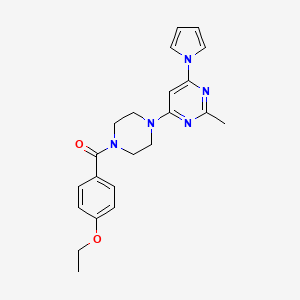
![4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile](/img/structure/B2692019.png)
